N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N4-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylhydrazine with 1-phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N4-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolopyrimidine derivatives, such as N4-(2-chlorophenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and N4-(2-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The unique combination of substituents in N4-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(2-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-3-13-22-21-25-19(24-18-12-8-7-9-15(18)2)17-14-23-27(20(17)26-21)16-10-5-4-6-11-16/h3-12,14H,1,13H2,2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRCQGDOXEBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.